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Compound of Interest

Compound Name: 5-Phenylthiazol-2-amine

Cat. No.: B1207395 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 5-
Phenylthiazol-2-amine, a compound of interest for researchers, scientists, and professionals

in drug development. The document presents quantitative spectroscopic data in a structured

format, details the experimental protocols for data acquisition, and visualizes relevant biological

pathways.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 5-Phenylthiazol-2-amine,

including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data of 5-Phenylthiazol-2-amine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.20 - 7.50 Multiplet 5H Phenyl-H

7.15 Singlet 1H Thiazole-H4

5.50 Broad Singlet 2H NH₂

Solvent: DMSO-d₆[1]
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Table 2: ¹³C NMR Spectroscopic Data of 5-Phenylthiazol-2-amine

Chemical Shift (δ) ppm Assignment

168.5 C2 (C-NH₂)

145.1 C5 (C-Phenyl)

135.2 Phenyl C1' (Quaternary)

129.1 Phenyl C3'/C5'

128.8 Phenyl C4'

126.3 Phenyl C2'/C6'

110.4 C4 (Thiazole CH)

Solvent: Polysol[1]

Table 3: IR Spectroscopic Data of 5-Phenylthiazol-2-amine

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3300 Strong, Broad
N-H Stretch (asymmetric and

symmetric) of primary amine

3100 - 3000 Medium Aromatic C-H Stretch

1620 Strong
N-H Bend (Scissoring) of

primary amine

1520 Strong C=N Stretch (Thiazole ring)

1480, 1450 Medium Aromatic C=C Stretch

~1250 Medium Aromatic C-N Stretch

850 - 750 Strong
C-H Out-of-plane Bending

(Aromatic)

Sample Preparation: KBr-Pellet[1][2][3][4]
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Table 4: Mass Spectrometry Data of 5-Phenylthiazol-2-amine

m/z Relative Intensity (%) Assignment

176 100 [M]⁺ (Molecular Ion)

134 ~60 [M - C₂H₂N]⁺

104 ~40 [C₆H₅CS]⁺

77 ~30 [C₆H₅]⁺

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are typically

recorded on a 300 MHz or 400 MHz spectrometer.[5][6] The sample is dissolved in a

deuterated solvent, such as DMSO-d₆ or CDCl₃, and tetramethylsilane (TMS) is used as an

internal standard for chemical shift referencing. For ¹H NMR, the spectral width is set from 0 to

15 ppm, while for ¹³C NMR, it is typically 0 to 220 ppm.

2.2 Infrared (IR) Spectroscopy IR spectra are commonly obtained using a Fourier Transform

Infrared (FTIR) spectrometer. The solid sample of 5-Phenylthiazol-2-amine is mixed with

potassium bromide (KBr) powder and pressed into a thin pellet.[1] The spectrum is recorded in

the range of 4000 to 400 cm⁻¹.

2.3 Mass Spectrometry (MS) Mass spectra are acquired using a mass spectrometer, often

coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[1]

Electron Ionization (EI) at 70 eV is a common method for generating the molecular ion and

characteristic fragments. The mass analyzer, such as a quadrupole or ion trap, separates the

ions based on their mass-to-charge ratio (m/z).

Signaling Pathway Visualization
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Derivatives of 5-Phenylthiazol-2-amine have been identified as inhibitors of the PI3K/AKT

signaling pathway, which is a critical pathway in cancer cell proliferation and survival.[7][8] The

following diagram illustrates the inhibitory action of 5-Phenylthiazol-2-amine derivatives on

this pathway.
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Caption: Inhibition of the PI3K/AKT pathway by 5-Phenylthiazol-2-amine derivatives.

The following diagram illustrates a general workflow for the synthesis and characterization of 5-
Phenylthiazol-2-amine derivatives.
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Caption: General workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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